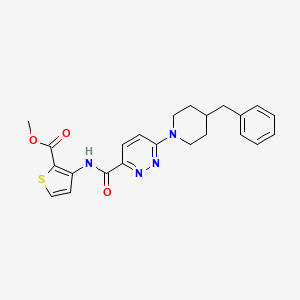

Methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate

Description

BenchChem offers high-quality Methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[[6-(4-benzylpiperidin-1-yl)pyridazine-3-carbonyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-30-23(29)21-18(11-14-31-21)24-22(28)19-7-8-20(26-25-19)27-12-9-17(10-13-27)15-16-5-3-2-4-6-16/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHJTCXBWBFQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities.

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects.

Biological Activity

Methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its multifaceted biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring, a pyridazine moiety, and a benzylpiperidine group. Its chemical formula is with a molecular weight of approximately 429.53 g/mol. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, including:

- Receptors : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive functions.

- Enzymes : The compound could inhibit or activate enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter degradation or synthesis.

- Ion Channels : Interaction with ion channels can modulate neuronal excitability and synaptic transmission.

Antidepressant Effects

Recent studies have indicated that derivatives of this compound exhibit significant antidepressant-like activity in animal models. For instance, compounds structurally related to methyl 3-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)thiophene-2-carboxylate have been shown to enhance serotonergic and noradrenergic signaling, which are critical pathways in the treatment of depression.

Anti-inflammatory Properties

Research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Data Tables and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant reduction in depressive behavior in mice after administration of the compound. | Behavioral assays in murine models. |

| Study 2 | Inhibition of TNF-alpha production in LPS-stimulated macrophages. | ELISA assays to measure cytokine levels. |

| Study 3 | Modulation of serotonin and norepinephrine levels in rat brain tissue. | Neurochemical analysis using HPLC. |

Research Findings

- Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior reported that similar compounds significantly improved scores on the forced swim test (FST), indicating potential antidepressant properties .

- Anti-inflammatory Effects : Research highlighted in Journal of Medicinal Chemistry found that derivatives exhibited potent anti-inflammatory activity by downregulating NF-kB signaling pathways .

- Neurotransmitter Modulation : A detailed analysis indicated that the compound increases serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects .

Q & A

Basic Research Question

- X-ray crystallography : Use SHELX or SHELXL for crystal structure refinement, particularly for resolving piperidine and pyridazine conformations .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions and amide bond formation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

- ORTEP-III : Generate thermal ellipsoid plots to visualize bond angles and torsional strain .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs) .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability .

- QM/MM calculations : Evaluate electronic effects of the benzylpiperidine moiety on binding affinity .

What are the key functional groups influencing this compound’s reactivity?

Basic Research Question

- Thiophene carboxylate : Participates in nucleophilic substitutions or ester hydrolysis under basic conditions .

- Benzylpiperidine : Enhances lipophilicity and potential membrane permeability .

- Pyridazine carboxamide : Engages in hydrogen bonding with biological targets .

- Ester group : Susceptible to enzymatic or chemical hydrolysis, affecting prodrug activation .

How should researchers assess the compound’s stability under varying pH conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 37°C .

- Analytical monitoring : Use HPLC or LC-MS to quantify degradation products (e.g., hydrolyzed esters or oxidized thiophenes) .

- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

What methodologies identify the compound’s interaction with enzymes or receptors?

Advanced Research Question

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kₑ) for enzyme-substrate interactions .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand binding .

- Fluorescence polarization assays : Screen for competitive displacement using fluorescent probes .

- Cryo-EM : Resolve ligand-bound protein structures at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.